molecular formula C17H14ClN3O2 B3494664 N-(2-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

N-(2-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B3494664
M. Wt: 327.8 g/mol
InChI Key: VZUJDGNKIHARHV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide
  • N-(2-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Uniqueness

N-(2-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c18-13-8-4-5-9-14(13)19-15(22)10-11-16-20-17(21-23-16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUJDGNKIHARHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
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N-(2-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
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N-(2-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
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N-(2-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Reactant of Route 5
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N-(2-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Reactant of Route 6
N-(2-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

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